molecular formula C11H12O2 B6264682 1-(4-methoxyphenyl)cyclopropane-1-carbaldehyde CAS No. 34603-55-9

1-(4-methoxyphenyl)cyclopropane-1-carbaldehyde

Cat. No.: B6264682
CAS No.: 34603-55-9
M. Wt: 176.2
InChI Key:
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Description

1-(4-Methoxyphenyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a 4-methoxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of 4-methoxybenzaldehyde using diazo compounds in the presence of a catalyst. The reaction typically proceeds under mild conditions and yields the desired cyclopropane derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to substitute the methoxy group.

Major Products Formed:

    Oxidation: 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(4-Methoxyphenyl)cyclopropane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The methoxy group on the phenyl ring can also participate in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(4-Methoxyphenyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    4-Methoxybenzaldehyde: Lacks the cyclopropane ring but has the same methoxyphenyl and aldehyde groups.

Properties

CAS No.

34603-55-9

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

93

Origin of Product

United States

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